molecular formula C31H34N2O B1395285 Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]- CAS No. 27713-85-5

Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-

Cat. No. B1395285
CAS RN: 27713-85-5
M. Wt: 450.6 g/mol
InChI Key: SIWKBGVGJRAPKY-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]- is a useful research compound. Its molecular formula is C31H34N2O and its molecular weight is 450.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Properties

Cyclopentanone derivatives, specifically 2,5-diarylidene-cyclopentanones, exhibit notable electronic absorption and fluorescence properties. These characteristics are crucial in spectroscopic applications. For instance, a study by Connors and Ucak-Astarlioglu (2003) investigated these properties in various solvents and theoretical predictions using INDO/S calculations, highlighting their potential in spectroscopic analysis (Connors & Ucak-Astarlioglu, 2003).

Polymer Synthesis and Characterization

Cyclopentanone derivatives play a significant role in polymer science. Abd-Alla and El-Shahawy (1992) synthesized a novel polymer using a cyclopentanone derivative, contributing to advancements in the field of polymer chemistry (Abd-Alla & El-Shahawy, 1992).

Nonlinear Optical Properties

The nonlinear optical properties of cyclopentanone derivatives, such as 2,5-bis(benzylidene)-cyclopentanone, have been extensively studied. Kiran et al. (2014) demonstrated that these compounds exhibit strong second- and third-order nonlinear absorption, making them suitable for applications in photonics and optoelectronics (Kiran et al., 2014).

Antioxidant and Anti-inflammatory Activities

Some cyclopentanone derivatives have been synthesized and evaluated for their biological activities. Saouli et al. (2020) researched a hydrazone derivative of cyclopentanone, revealing its higher antioxidant activity and significant anti-tyrosinase activity, which could be beneficial in pharmacological applications (Saouli et al., 2020).

Photodecomposition and Photochemical Cross-Linking

Cyclopentanone derivatives are also valuable in photochemical studies. Theocharis (1987) demonstrated that some coordination polymers based on cyclopentanone derivatives are photochemically cross-linkable, suggesting their potential in material science and nanotechnology (Theocharis, 1987).

properties

IUPAC Name

2,5-bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O/c1-30(2)23-11-7-9-13-25(23)32(5)27(30)19-17-21-15-16-22(29(21)34)18-20-28-31(3,4)24-12-8-10-14-26(24)33(28)6/h7-14,17-20H,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWKBGVGJRAPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885399
Record name Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27713-85-5
Record name 2,5-Bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27713-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-
Reactant of Route 2
Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-
Reactant of Route 3
Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-
Reactant of Route 4
Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-
Reactant of Route 5
Reactant of Route 5
Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-
Reactant of Route 6
Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-

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